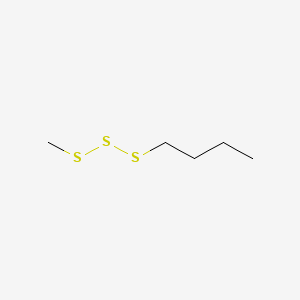

Butyl methyl trisulfide

Description

Properties

CAS No. |

120047-92-9 |

|---|---|

Molecular Formula |

C5H12S3 |

Molecular Weight |

168.4 g/mol |

IUPAC Name |

1-(methyltrisulfanyl)butane |

InChI |

InChI=1S/C5H12S3/c1-3-4-5-7-8-6-2/h3-5H2,1-2H3 |

InChI Key |

UERQNAZBAUOZKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSSSC |

Origin of Product |

United States |

Foundational & Exploratory

butyl methyl trisulfide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methyl trisulfide is an organic polysulfide characterized by a linear chain of three sulfur atoms flanked by a butyl and a methyl group. Organic trisulfides are of growing interest in the scientific community due to their presence in various natural products and their potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, alongside a discussion of its potential biological relevance based on related organosulfur compounds.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C5H12S3 | NIST, Cheméo[1] |

| Molecular Weight | 168.34 g/mol | NIST, Cheméo[1] |

| Normal Boiling Point (Tboil) | 520.14 K (246.99 °C) | Cheméo (Joback Calculated Property)[1] |

| Normal Melting Point (Tfus) | 249.31 K (-23.84 °C) | Cheméo (Joback Calculated Property)[1] |

| Log10 of Water Solubility (log10WS) | -3.55 | Cheméo (Crippen Calculated Property)[1] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.446 | Cheméo (Crippen Calculated Property)[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of unsymmetrical trisulfides like this compound can be achieved through several established methods. A common approach involves the reaction of a thiol with a disulfide carrying a suitable leaving group. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Methodology:

-

Preparation of an S-Alkylthiosulfonate: Butanethiol is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base to form butyl methanethiosulfonate.

-

Generation of a Persulfide Intermediate: The S-butyl methanethiosulfonate is then reacted with a source of sulfane sulfur, such as sodium thiosulfate, to generate a butyl persulfide intermediate.

-

Reaction with a Methylating Agent: The in situ generated butyl persulfide is subsequently reacted with a methylating agent, like methyl iodide or dimethyl sulfate, to yield this compound.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the pure this compound.

Characterization of this compound

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl and methyl groups. The chemical shifts and coupling patterns of the protons adjacent to the sulfur atoms will be indicative of the trisulfide linkage.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five carbon atoms in the molecule, with the chemical shifts of the carbons bonded to sulfur being particularly informative.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 168. Fragmentation patterns are expected to involve cleavage of the C-S and S-S bonds, providing structural confirmation. Common fragments would include ions corresponding to the loss of alkyl and sulfur fragments.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion, which confirms the elemental composition of the synthesized compound.

Potential Biological Activities and Signaling Pathways

Specific biological studies on this compound are not extensively reported. However, the broader class of organic trisulfides, particularly those derived from natural sources like garlic (e.g., diallyl trisulfide), have demonstrated a range of biological activities. These activities provide a basis for postulating the potential therapeutic applications of this compound.

Antimicrobial Activity

Organic polysulfides are known for their antimicrobial properties.[2] Trisulfides found in plants of the Allium genus have been explored as antimicrobial agents.[2] For instance, diallyl trisulfide has shown efficacy against various foodborne pathogens.[3] The proposed mechanism involves the interaction of the trisulfide moiety with microbial proteins and enzymes, leading to cellular dysfunction. It is plausible that this compound could exhibit similar antimicrobial effects, warranting further investigation against a panel of pathogenic bacteria and fungi.

Cytotoxic and Anticancer Potential

Several organosulfur compounds, including trisulfides, have been investigated for their cytotoxic effects on cancer cells. Diallyl trisulfide, for example, has been shown to induce apoptosis and inhibit the proliferation of triple-negative breast cancer cells.[4] The mechanism of action is often attributed to the induction of oxidative stress and the modulation of key signaling pathways involved in cell survival and death. While the cytotoxic potential of this compound remains to be elucidated, its structural similarity to other bioactive trisulfides suggests it could be a candidate for anticancer research.

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Hypothetical Signaling Pathway

References

- 1. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Diallyl Trisulfide on TNF-α-Induced CCL2/MCP-1 Release in Genetically Different Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Butyl Methyl Trisulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of butyl methyl trisulfide (CH₃SSSC₄H₉). This compound is an organic trisulfide that is of interest in various fields, including flavor and fragrance chemistry, as well as in the study of sulfur-containing compounds in biological systems. This document consolidates available data on its chemical structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are also presented, along with a computational analysis of its molecular geometry.

Introduction

Organic trisulfides are a class of organosulfur compounds characterized by a chain of three sulfur atoms (R-S-S-S-R'). While less common than their disulfide counterparts, trisulfides play a role in the chemistry of natural products and have unique reactive properties. This compound is an unsymmetrical trisulfide, meaning it has different alkyl groups attached to the trisulfide chain. Understanding its molecular structure is crucial for elucidating its reactivity, biological activity, and for its potential application in various chemical syntheses.

Molecular Structure and Properties

The fundamental structure of this compound consists of a methyl group and an n-butyl group linked by a trisulfide bridge.

Chemical Identity

| Identifier | Value |

| Molecular Formula | C₅H₁₂S₃[1] |

| Molecular Weight | 168.34 g/mol [1] |

| IUPAC Name | 1-(methyldisulfanyl)butane |

| SMILES | CCCCSSSC[1] |

| InChI | InChI=1S/C5H12S3/c1-3-4-5-7-8-6-2/h3-5H2,1-2H3[1] |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Unit | Source |

| Boiling Point | 520.14 | K | Joback Calculated Property[1] |

| Melting Point | 249.31 | K | Joback Calculated Property[1] |

| Enthalpy of Vaporization | 47.17 | kJ/mol | Joback Calculated Property[1] |

| LogP (Octanol/Water) | 3.446 | Crippen Calculated Property[1] | |

| Water Solubility (log) | -3.55 | mol/L | Crippen Calculated Property[1] |

Molecular Geometry (Predicted)

Due to the lack of experimental crystallographic data, the molecular geometry of this compound has been modeled using computational methods. The key structural features are the bond lengths and angles within the C-S-S-S-C backbone.

| Parameter | Predicted Value |

| S-S Bond Length | ~2.05 Å |

| C-S Bond Length | ~1.82 Å |

| S-S-S Bond Angle | ~107° |

| C-S-S Bond Angle | ~103° |

| C-S-S-S Dihedral Angle | ~90° |

Note: These values are estimations based on typical bond lengths and angles for organic trisulfides and may vary depending on the computational method used.

Experimental Protocols

Synthesis of this compound

A plausible laboratory-scale synthesis of this compound involves the reaction of an appropriate thiol with a sulfenyl chloride. Given the unsymmetrical nature of the target molecule, two primary routes are proposed:

Route A: Reaction of Butanethiol with Methanesulfenyl Chloride Route B: Reaction of Methanethiol with Butanesulfenyl Chloride

Below is a detailed protocol for Route A.

Materials:

-

1-Butanethiol

-

Methanesulfenyl chloride (CH₃SCl)

-

Anhydrous diethyl ether

-

Triethylamine (Et₃N)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve 1-butanethiol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methanesulfenyl chloride (1 equivalent) in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The formation of triethylammonium chloride will be observed as a white precipitate.

-

Filter the reaction mixture to remove the precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Protons on carbons adjacent to the trisulfide group are expected to be deshielded and appear at a lower field (higher ppm) compared to analogous protons in disulfides.

-

Predicted Chemical Shifts (δ, ppm):

-

CH₃-S-S-S-: ~2.5-2.8 ppm (singlet)

-

-S-S-S-CH₂-CH₂-CH₂-CH₃: ~2.8-3.1 ppm (triplet)

-

-S-S-S-CH₂-CH₂-CH₂-CH₃: ~1.6-1.8 ppm (sextet)

-

-S-S-S-CH₂-CH₂-CH₂-CH₃: ~1.4-1.6 ppm (sextet)

-

-S-S-S-CH₂-CH₂-CH₂-CH₃: ~0.9-1.0 ppm (triplet)

-

-

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

-

Predicted Chemical Shifts (δ, ppm):

-

CH₃-S-S-S-: ~20-25 ppm

-

-S-S-S-CH₂-: ~40-45 ppm

-

-CH₂-CH₂-CH₃: ~30-35 ppm

-

-CH₂-CH₂-CH₃: ~20-25 ppm

-

-CH₃: ~13-15 ppm

-

-

3.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 168. The fragmentation pattern of unsymmetrical trisulfides can be complex, often involving cleavage of the S-S, C-S, and C-C bonds. Common fragmentation pathways for dialkyl disulfides include the loss of alkyl radicals and the formation of ions containing the S-S moiety.[2] For this compound, key expected fragments include:

-

[CH₃S₃]⁺ (m/z = 111)

-

[C₄H₉S₃]⁺ (m/z = 153)

-

[CH₃S₂]⁺ (m/z = 79)

-

[C₄H₉S₂]⁺ (m/z = 121)

-

[C₄H₉]⁺ (m/z = 57)

-

[CH₃S]⁺ (m/z = 47)

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of volatile sulfur compounds can be adapted for this compound.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.

-

MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-300.

Visualization of Molecular Structure

The following diagram illustrates the connectivity of atoms in this compound.

Caption: 2D representation of the this compound molecular structure.

Logical Relationships in Synthesis and Characterization

The following workflow illustrates the logical steps from synthesis to structural confirmation of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and analytical protocols for this compound. While experimental data for this specific compound is sparse in the literature, this guide has consolidated predicted data and proposed robust experimental methodologies based on established chemical principles for unsymmetrical trisulfides. The provided information serves as a valuable resource for researchers and professionals in drug development and related scientific fields who are working with or interested in the properties and synthesis of sulfur-containing organic molecules. Further experimental validation of the predicted properties and spectroscopic data is encouraged to enhance the understanding of this intriguing molecule.

References

An In-depth Technical Guide to Butyl Methyl Trisulfide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl methyl trisulfide, a lesser-known organosulfur compound, and its more extensively characterized sulfide and disulfide analogs. Due to the limited availability of a specific CAS number for this compound, this guide also presents a comparative analysis of its related compounds to offer a broader context for researchers.

Chemical Identity and Physicochemical Properties

A definitive CAS Registry Number for this compound (C₅H₁₂S₃) is not readily found in public databases. The NIST Chemistry WebBook acknowledges its existence and formula but does not provide a CAS number. For clarity and comparative purposes, this guide includes data on this compound alongside its sulfide (C₅H₁₂S) and disulfide (C₅H₁₂S₂) analogs, for which CAS numbers and detailed properties are well-documented.

Table 1: Physicochemical Properties of this compound and Its Sulfide Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Flash Point (°C) |

| This compound | Not Available | C₅H₁₂S₃ | 168.34 | 520.14 K (Calculated)[1] | Not Available | Not Available | Not Available |

| n-Butyl Methyl Sulfide | 628-29-5 | C₅H₁₂S | 104.22[2] | 122-123[3][4] | 0.843[5] | 1.448[5] | 20[3][4] |

| sec-Butyl Methyl Sulfide | 10359-64-5 | C₅H₁₂S | 104.21[6] | 114-117[7] | 0.824[6] | 1.445[6] | 5[7] |

| Isobutyl Methyl Sulfide | 5008-69-5 | C₅H₁₂S | 104.22[8] | Not Available | 0.834[9] | 1.443[9] | Not Available |

| tert-Butyl Methyl Sulfide | 6163-64-0 | C₅H₁₂S | 104.21[10] | 101-102[11] | 0.826[11] | 1.44[11] | -3[11] |

Table 2: Physicochemical Properties of Butyl Methyl Disulfide Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) | Flash Point (°C) |

| Methyl Isobutyl Disulfide | 67421-83-4 | C₅H₁₂S₂ | 136.28[12] | 162-163[12] | 2.893 (est.)[12] | 45.7 (est.)[12] |

| Methyl sec-Butyl Disulfide | 67421-87-8 | C₅H₁₂S₂ | 136.279 | Not Available | Not Available | Not Available |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the synthesis of related sulfides and disulfides can be adapted.

2.1. Synthesis of n-Butyl Methyl Sulfide

A common method for the synthesis of unsymmetrical sulfides like n-butyl methyl sulfide is the Williamson ether synthesis adapted for thioethers. This involves the reaction of a sodium thiolate with an alkyl halide.

-

Reaction: CH₃SNa + CH₃(CH₂)₃Br → CH₃S(CH₂)₃CH₃ + NaBr

-

Procedure:

-

Sodium methanethiolate (CH₃SNa) is prepared by reacting methanethiol with a strong base like sodium hydroxide or sodium ethoxide in an appropriate solvent, such as ethanol.

-

n-Butyl bromide is then added dropwise to the solution of sodium methanethiolate.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

After the reaction is complete, the mixture is worked up by washing with water to remove the sodium bromide salt and any unreacted base.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by distillation.

-

The crude n-butyl methyl sulfide is then purified by fractional distillation.

-

2.2. Synthesis of tert-Butyl Methyl Sulfide

The synthesis of tert-butyl methyl sulfide can be achieved via the reaction of tert-butanethiol with a methylating agent.

-

Reaction: (CH₃)₃CSH + CH₃I → (CH₃)₃CSCH₃ + HI

-

Procedure:

-

tert-Butanethiol is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether.

-

A base, such as sodium hydride (NaH) or an organolithium reagent, is added to deprotonate the thiol and form the corresponding thiolate.

-

Methyl iodide is then added to the reaction mixture.

-

The reaction is stirred, often at room temperature, until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic extracts are combined, washed, dried, and the solvent is evaporated.

-

Purification is achieved by distillation.

-

2.3. Synthesis of Methyl Isobutyl Disulfide

Disulfides can be synthesized by the oxidation of the corresponding thiols.

-

Reaction: CH₃SH + (CH₃)₂CHCH₂SH + [O] → CH₃SSCH₂CH(CH₃)₂ + H₂O

-

Procedure:

-

A mixture of methanethiol and isobutanethiol is dissolved in a suitable solvent.

-

A mild oxidizing agent, such as iodine (I₂) or hydrogen peroxide (H₂O₂), is added to the solution.

-

The reaction is stirred at room temperature.

-

The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up to remove the oxidizing agent and any byproducts.

-

The resulting disulfide is then purified, typically by distillation or chromatography.

-

Mandatory Visualizations

3.1. Logical Relationship: Classification of Butyl Methyl Sulfides and Disulfides

3.2. Experimental Workflow: General Synthesis of an Unsymmetrical Sulfide

Biological Activity and Applications

Information regarding the biological activity of This compound is scarce. However, related organosulfur compounds are known for their presence in certain foods and their potential biological effects.

-

n-Butyl methyl sulfide and its isomers are used as flavoring agents in the food industry.

-

tert-Butyl methyl sulfide is utilized in the LPG refining process due to its high sulfur content[11].

-

Some disulfides, such as those found in garlic and onions, have been investigated for their potential antimicrobial and cardiovascular benefits. The specific biological roles of the butyl methyl disulfides mentioned in this guide are not as well-defined.

Given the lack of specific data on signaling pathways for this compound, researchers may consider investigating its potential interactions with pathways known to be modulated by other organosulfur compounds, such as those involved in oxidative stress response (e.g., Nrf2-Keap1 pathway) or inflammation (e.g., NF-κB signaling).

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

References

- 1. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Butyl methyl sulfide | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. butyl methyl sulfide [stenutz.eu]

- 6. SEC-BUTYL METHYL SULFIDE CAS#: 10359-64-5 [m.chemicalbook.com]

- 7. sec-butyl methyl sulfide [thegoodscentscompany.com]

- 8. Isobutyl methyl sulfide | C5H12S | CID 263077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isobutyl methyl sulfide [stenutz.eu]

- 10. tert-Butyl methyl sulfide, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. tert-Butyl methyl sulfide, 98+% | Fisher Scientific [fishersci.ca]

- 12. methyl isobutyl disulfide, 67421-83-4 [thegoodscentscompany.com]

The Natural Occurrence of Butyl Methyl Trisulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl methyl trisulfide is an organosulfur compound that has been identified as a minor volatile constituent in the oleo-gum-resin of Ferula assa-foetida, commonly known as Asafoetida. While the biological activities of other trisulfides from sources like garlic have been investigated, specific data on the quantitative presence, bioactivity, and signaling pathways of this compound remain largely unexplored. This technical guide provides a comprehensive overview of the known natural occurrence of this compound, general methodologies for its extraction and identification, and the biological context of structurally related compounds, offering a foundation for future research and development.

Natural Occurrence

This compound has been identified as a chemical constituent in the essential oil derived from the oleo-gum-resin of Ferula assa-foetida[1]. This plant, belonging to the Apiaceae family, is native to the deserts of Iran and mountains of Afghanistan and is a well-known source of a variety of sulfur-containing compounds, which are responsible for its characteristic pungent aroma[2].

While several studies have analyzed the chemical composition of Asafoetida essential oil, quantitative data for many of its components are variable and depend on the geographical origin, collection time, and extraction method[3][4]. The major sulfur compounds typically reported are disulfides, such as (E)-1-propenyl sec-butyl disulfide and (Z)-1-propenyl sec-butyl disulfide[5]. This compound is considered a minor component, and specific quantitative data on its concentration in Asafoetida resin or its essential oil are not extensively documented in the current literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H12S3 | NIST |

| Molecular Weight | 168.34 g/mol | NIST |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Experimental Protocols

Extraction of Essential Oil from Asafoetida Gum-Resin

The primary methods for extracting the volatile compounds, including this compound, from Asafoetida are steam distillation and solvent extraction.

-

Steam Distillation: This is a common industrial method for obtaining essential oils from plant materials[2][6][7][8][9]. The oleo-gum-resin is subjected to steam, which volatilizes the aromatic compounds. The resulting vapor is then condensed and collected. The essential oil, being immiscible with water, separates and can be collected.

-

Solvent Extraction: This method involves the use of organic solvents, such as ethanol or dichloromethane, to dissolve the essential oil from the resin[10][11][12][13]. The choice of solvent is critical as it influences the extraction yield and the profile of the extracted compounds. After extraction, the solvent is typically removed by evaporation to yield the essential oil.

Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying volatile sulfur compounds in essential oils[5][14][15][16][17].

-

Gas Chromatography (GC): This technique separates the individual components of the essential oil based on their volatility and interaction with the stationary phase of the GC column.

-

Mass Spectrometry (MS): Following separation by GC, the individual compounds are introduced into the mass spectrometer, which ionizes them and fragments them into a unique pattern of ions. This mass spectrum serves as a "fingerprint" for identifying the compound by comparing it to spectral libraries (e.g., NIST/WILEY)[18].

For quantitative analysis, a calibration curve with a known standard of this compound would be required. In the absence of a commercial standard, semi-quantification can be performed based on the relative peak area of the compound in the chromatogram.

Biological Activity and Signaling Pathways (Inferred from Related Compounds)

There is currently no specific research available on the biological activity or signaling pathways of this compound. However, studies on other structurally similar organosulfur compounds, particularly those found in garlic (Allium sativum), provide insights into potential areas of investigation.

For instance, allyl methyl trisulfide , a constituent of garlic oil, has been shown to protect against lipopolysaccharide (LPS)-induced acute lung injury in mice by inhibiting the NF-κB and MAPK signaling pathways[19]. Similarly, diallyl trisulfide , another garlic-derived compound, has been observed to induce cytotoxicity in human cancer cells through the generation of reactive oxygen species (ROS) and activation of the ASK1-JNK-Bim signaling pathway[20].

These findings suggest that the trisulfide moiety is a key pharmacophore and that this compound may possess similar anti-inflammatory or cytotoxic properties. Further research is warranted to elucidate the specific biological effects and mechanisms of action of this compound.

Visualizations

Experimental Workflow for Analysis of this compound```dot

Caption: Hypothesized inhibitory effect of this compound on inflammatory signaling pathways.

Conclusion and Future Directions

The presence of this compound in Ferula assa-foetida is established, yet it remains an understudied natural product. For researchers and drug development professionals, this presents a clear opportunity. Future research should focus on:

-

Quantitative Analysis: Developing and validating sensitive analytical methods to accurately quantify the concentration of this compound in various Asafoetida sources.

-

Isolation and Purification: Establishing efficient protocols for the isolation of pure this compound to enable comprehensive biological testing.

-

Biological Screening: Investigating the bioactivity of isolated this compound, with a focus on anti-inflammatory, antimicrobial, and cytotoxic properties, guided by the known activities of related organosulfur compounds.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

A deeper understanding of this compound could unlock new therapeutic potentials, leveraging the long-standing use of Asafoetida in traditional medicine.

References

- 1. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 2. galbanum.co [galbanum.co]

- 3. Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical composition, antioxidant and antimicrobial activities of essential oil obtained from Ferula assa-foetida oleo-gum-resin: effect of collection time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arcjournals.org [arcjournals.org]

- 6. engineering.iastate.edu [engineering.iastate.edu]

- 7. magritek.com [magritek.com]

- 8. Distillation of essential oils: An innovative technological approach focused on productivity, quality and sustainability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Cytotoxic Sesquiterpene Coumarin Ethers and Sulfur-Containing Compounds from the Roots of Ferula turcica [mdpi.com]

- 11. The Effect of Different Polar Solvents on the Extraction of Bioactive Compounds in Ferula assafoetida and Subsequent Cytotoxic Effects - Physiology and Pharmacology [ppj.phypha.ir]

- 12. Comprehensive analysis of different solvent extracts of Ferula communis L. fruit reveals phenolic compounds and their biological properties via in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Frontiers | Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways [frontiersin.org]

- 20. Role of Bim in diallyl trisulfide-induced cytotoxicity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Butyl Methyl Trisulfide and Related Organosulfur Compounds

Disclaimer: This document provides a comprehensive overview of the known biological activities of trisulfide compounds, which are structurally related to butyl methyl trisulfide. Direct experimental data on the biological activity of this compound is limited in the current scientific literature. Therefore, the information presented herein is largely based on studies of analogous trisulfides, such as allyl methyl trisulfide, diallyl trisulfide, and dimethyl trisulfide, and should be interpreted as potential activities for this compound that require experimental verification.

Introduction

Organosulfur compounds, particularly trisulfides, are a class of molecules characterized by a linear chain of three sulfur atoms. These compounds are found naturally in various plants, most notably in the genus Allium (e.g., garlic and onions), and are responsible for many of their characteristic flavors and medicinal properties. While a significant body of research exists for several trisulfide derivatives, this compound remains a less-explored molecule. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the biological activities associated with the trisulfide functional group, drawing parallels to the potential activities of this compound. The primary focus will be on the anti-inflammatory, anticancer, antimicrobial, and antioxidant properties of these compounds, including the underlying signaling pathways and detailed experimental methodologies.

Core Biological Activities of Trisulfides

The trisulfide moiety is a key pharmacophore that imparts a range of biological effects. The high reactivity of the S-S bonds and the ability to release hydrogen sulfide (H₂S) are thought to be central to their mechanisms of action.

Anti-inflammatory Activity

Several trisulfide compounds have demonstrated potent anti-inflammatory effects. This activity is primarily attributed to the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

For instance, allyl methyl trisulfide has been shown to protect against lipopolysaccharide (LPS)-induced acute lung injury in mice by inhibiting the NF-κB and MAPK pathways.[1][2] It achieves this by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1] Similarly, dimethyl trisulfide (DMTS) has been shown to have anti-inflammatory properties in experimental acute pancreatitis.[3]

Key Signaling Pathways in Inflammation Modulated by Trisulfides:

-

NF-κB Pathway: Trisulfides can inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes.[1]

-

MAPK Pathway: The activation of MAPKs, including p38, ERK1/2, and JNK, is often attenuated by trisulfides. This leads to a downstream reduction in the expression of inflammatory mediators.[1]

Anticancer Activity

The anticancer properties of trisulfides, particularly diallyl trisulfide (DATS), have been extensively studied. DATS has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer.[4][5][6][7][8][9]

One of the key mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of pro-apoptotic signaling cascades.[4][6] The ASK1-JNK-Bim signaling pathway has been identified as a critical mediator of DATS-induced apoptosis.[4] Dibenzyl trisulfide (DTS), another naturally occurring trisulfide, also exhibits potent anti-proliferative and cytotoxic activity against a range of cancer cell lines.[10][11]

Signaling Pathway for DATS-Induced Apoptosis:

Antimicrobial Activity

Organic polysulfides, including trisulfides, have a long history of use as antimicrobial agents.[6][12][13][14][15] Their activity is often attributed to the reactivity of the sulfur atoms, which can interact with microbial enzymes and proteins.

Recent studies have demonstrated that water-soluble poly(trisulfides) exhibit potent antifungal activity against Candida albicans and antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[6][12][13][15] The antimicrobial activity of diallyl sulfides has been shown to correlate with the number of sulfur atoms, with trisulfides and tetrasulfides being more potent than disulfides and monosulfides.[16] Dimethyl trisulfide has also been identified as a potent antibacterial agent, causing damage to the bacterial cell surface and membrane.[17]

Antioxidant Activity

Trisulfides can act as antioxidants through various mechanisms, including the scavenging of reactive oxygen species.[18] The antioxidant activity of these compounds is complex and can be temperature-dependent. Some studies suggest that the antioxidant properties of trisulfides may be mediated by their ability to generate H₂S, which is a known antioxidant and signaling molecule.

Quantitative Data Summary

The following tables summarize quantitative data on the biological activities of various trisulfide compounds. It is important to reiterate that this data is for compounds analogous to this compound and should be used as a reference for potential activity.

Table 1: Anti-inflammatory Activity of Trisulfides

| Compound | Model | Target | Effect | Concentration/Dose | Reference |

| Allyl methyl trisulfide | LPS-induced ALI in mice | TNF-α, IL-1β, IL-6 | Dose-dependent decrease in BALF | 25-100 mg/kg | [1] |

| Allyl methyl trisulfide | LPS-stimulated RAW264.7 cells | NO, TNF-α | Decrease | 50 µM | [2] |

| Dimethyl trisulfide | Experimental acute pancreatitis in mice | Pancreatic MPO activity | Dose-dependent decrease | Not specified | [3] |

Table 2: Anticancer Activity of Trisulfides

| Compound | Cell Line | Assay | Metric | Value | Reference |

| Diallyl trisulfide | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50 | 50-80 µM | [4] |

| Dibenzyl trisulfide | Various cancer cell lines | Anti-proliferative | - | Potent activity | [10] |

Table 3: Antimicrobial Activity of Trisulfides

| Compound | Organism | Assay | Metric | Value | Reference |

| Water-soluble poly(trisulfide) | Candida albicans | MIC | MIC | < 8 µg/mL | [6][12][13][15] |

| Water-soluble poly(trisulfide) | Staphylococcus aureus | MIC | MIC | 16 µg/mL | [6][12][13][15] |

| Water-soluble poly(trisulfide) | Escherichia coli | MIC | MIC | > 512 µg/mL | [6][12][13][15] |

| Diallyl trisulfide | Candida spp. | MIC | MIC | 0.8 µg/mL | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of trisulfides.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and proliferation.[12][19][20][21]

Materials:

-

96-well tissue culture plates

-

Cells of interest

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of the trisulfide compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][4][13]

Materials:

-

Cells of interest

-

6-well tissue culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the trisulfide compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

// Quadrants Q1 [pos="1,1!", label="Late Apoptotic/Necrotic\n(Annexin V+/PI+)", shape=plaintext, fontcolor="#202124"]; Q2 [pos="-1,1!", label="Viable\n(Annexin V-/PI-)", shape=plaintext, fontcolor="#202124"]; Q3 [pos="-1,-1!", label="Early Apoptotic\n(Annexin V+/PI-)", shape=plaintext, fontcolor="#202124"]; Q4 [pos="1,-1!", label="", shape=plaintext, fontcolor="#202124"];

// Axes xaxis [pos="-1.5,0!", label="Annexin V-FITC", shape=plaintext, fontcolor="#202124"]; yaxis [pos="0,1.5!", label="Propidium Iodide (PI)", shape=plaintext, fontcolor="#202124"]; origin [pos="0,0!", shape=point]; x_end [pos="1.5,0!", shape=point]; y_end [pos="0,1.5!", shape=point]; origin -> x_end [label=" "]; origin -> y_end [label=" "]; } Gating Strategy for Annexin V/PI Apoptosis Assay.

Western Blot for MAPK Phosphorylation

This protocol is used to detect the phosphorylation status of MAPK proteins as an indicator of pathway activation.[22][23][24]

Materials:

-

Cells of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total MAPK antibodies)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the trisulfide compound, then lyse the cells and quantify protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total MAPK protein to normalize for loading.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3][10][14][25][26]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Trisulfide compound

-

Spectrophotometer

Procedure:

-

Prepare a two-fold serial dilution of the trisulfide compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Dilute the inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible growth.

Conclusion

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]

- 8. The Anticancer Effects of the Garlic Organosulfide Diallyl Trisulfide through the Attenuation of B[a]P-Induced Oxidative Stress, AhR Expression, and DNA Damage in Human Premalignant Breast Epithelial (MCF-10AT1) Cells [mdpi.com]

- 9. The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. google.com [google.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Butyl methyl sulfide | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The antioxidant activity of polysulfides: it's radical! - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00276F [pubs.rsc.org]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Butyl Methyl Trisulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl methyl trisulfide (C₅H₁₂S₃) is an organosulfur compound characterized by a linear chain of three sulfur atoms flanked by a butyl and a methyl group. While not as extensively studied as other naturally occurring trisulfides like diallyl trisulfide (DATS), its structural features suggest potential relevance in fields ranging from flavor chemistry to pharmacology. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, probable synthetic routes, and predicted spectral characteristics. Due to a paucity of direct experimental data in the public domain, this guide leverages data from analogous compounds to provide a robust theoretical framework. Detailed methodologies for synthesis and analysis are presented, along with a discussion of the potential biological activities of alkyl trisulfides in the context of drug development, with a focus on signaling pathways such as NF-κB and MAPK.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂S₃ | |

| Molecular Weight | 168.34 g/mol | |

| IUPAC Name | 1-(methyldisulfanyl)butane | |

| CAS Number | 60779-24-0 | [1] |

| Calculated Boiling Point | 247.0 ± 9.0 °C | |

| Calculated Melting Point | -23.8 °C | |

| Calculated Density | 1.049 ± 0.06 g/cm³ | |

| Calculated LogP | 3.45 | |

| Calculated Water Solubility | 0.0028 g/L |

Note: Most physical properties are computationally predicted and should be confirmed experimentally.

Synthesis and Experimental Protocols

The synthesis of unsymmetrical trisulfides like this compound can be challenging due to the potential for the formation of symmetrical byproducts. A common strategy involves the reaction of a thiol with a sulfenyl chloride or a related electrophilic sulfur species.

General Synthetic Approach

A plausible synthetic route for this compound involves the reaction of butane-1-thiol with methanesulfenyl chloride. This reaction should be carried out under anhydrous conditions and at low temperatures to minimize side reactions.

Reaction Scheme:

CH₃(CH₂)₃SH + CH₃SCl → CH₃(CH₂)₃SSSCH₃ + HCl

Detailed Experimental Protocol for the Synthesis of an Unsymmetrical Trisulfide (Adapted for this compound)

This protocol is a generalized procedure adapted from methods for synthesizing unsymmetrical trisulfides and should be optimized for the specific synthesis of this compound.

Materials:

-

Butane-1-thiol

-

Methanesulfenyl chloride (or a suitable precursor like dimethyl disulfide and sulfuryl chloride to generate it in situ)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert gas (e.g., Argon or Nitrogen)

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Methanesulfenyl Chloride (in situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve dimethyl disulfide in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add an equimolar amount of sulfuryl chloride dropwise. Allow the reaction to stir for 1 hour at -78 °C.

-

Reaction with Thiol: In a separate flame-dried flask under an inert atmosphere, dissolve butane-1-thiol in anhydrous dichloromethane. Cool the solution to -78 °C.

-

Coupling Reaction: Slowly add the freshly prepared methanesulfenyl chloride solution to the butane-1-thiol solution via a cannula. A non-nucleophilic base like triethylamine can be added to scavenge the HCl byproduct.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure this compound.

Analytical Workflow for Characterization

The characterization of the synthesized this compound would involve a combination of chromatographic and spectroscopic techniques.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not widely available, the following sections provide predicted data based on the known chemical shifts and fragmentation patterns of similar organosulfur compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and butyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-S- | ~2.4 | Singlet | 3H |

| -S-CH₂-CH₂-CH₂-CH₃ | ~2.8 | Triplet | 2H |

| -S-CH₂-CH₂-CH₂-CH₃ | ~1.7 | Sextet | 2H |

| -S-CH₂-CH₂-CH₂-CH₃ | ~1.4 | Sextet | 2H |

| -S-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet | 3H |

Note: Predicted shifts are relative to TMS in CDCl₃.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃-S- | ~25 |

| -S-CH₂-CH₂-CH₂-CH₃ | ~45 |

| -S-CH₂-CH₂-CH₂-CH₃ | ~31 |

| -S-CH₂-CH₂-CH₂-CH₃ | ~22 |

| -S-CH₂-CH₂-CH₂-CH₃ | ~14 |

Note: Predicted shifts are relative to TMS in CDCl₃.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns involving the cleavage of C-S and S-S bonds.

Table 4: Predicted Mass Spectrum Fragmentation of this compound

| m/z | Proposed Fragment | Notes |

| 168 | [CH₃(CH₂)₃SSSCH₃]⁺ | Molecular Ion (M⁺) |

| 121 | [CH₃(CH₂)₃SS]⁺ | Loss of -SCH₃ |

| 95 | [CH₃SS]⁺ | Loss of -CH₂(CH₂)₂CH₃ |

| 79 | [CH₃S₂]⁺ | |

| 57 | [CH₃(CH₂)₃]⁺ | Butyl cation |

| 47 | [CH₃S]⁺ | Methylthio cation |

FTIR Spectroscopy

The infrared spectrum of this compound will be characterized by absorptions corresponding to C-H and C-S stretching and bending vibrations. The S-S stretch is typically weak and may be difficult to observe.

Table 5: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Intensity |

| 2960-2850 | C-H (stretch) | Strong |

| 1470-1350 | C-H (bend) | Medium |

| 730-570 | C-S (stretch) | Medium-Weak |

| 500-400 | S-S (stretch) | Weak |

Biological Activity and Potential in Drug Development

While there is a lack of direct studies on the biological effects of this compound, research on structurally related organosulfur compounds, particularly those found in garlic, provides a basis for predicting its potential pharmacological activities.

Cytotoxicity in Cancer Cell Lines

Diallyl trisulfide (DATS), a well-studied analogue, has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells.[2] The proposed mechanisms often involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[3] Given its structural similarity, it is plausible that this compound could exhibit similar cytotoxic properties.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

-

Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Modulation of Signaling Pathways

Organosulfur compounds have been shown to modulate key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways. For instance, allyl methyl trisulfide has been found to inhibit the LPS-induced activation of NF-κB and MAPK pathways in acute lung injury models.[4]

Signaling Pathway Relationship:

Toxicology

The toxicological profile of this compound has not been extensively studied. However, acute and subacute toxicity studies on diallyl trisulfide in mice have determined an LD₅₀ value and observed effects on various organs at high doses.[5][6] Any research involving this compound should be conducted with appropriate safety precautions until more specific toxicological data becomes available.

Conclusion and Future Directions

This compound represents an understudied member of the organotrisulfide family. While its chemical properties can be reasonably predicted, there is a clear need for empirical data to confirm these predictions and to fully elucidate its spectroscopic characteristics. The known biological activities of related compounds suggest that this compound may possess interesting pharmacological properties, particularly in the realm of cancer therapeutics. Future research should focus on developing a reliable synthetic protocol, thoroughly characterizing the compound using modern analytical techniques, and conducting in vitro and in vivo studies to evaluate its biological efficacy and safety profile. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

References

- 1. Cas 60779-24-0,Disulfide, butyl methyl | lookchem [lookchem.com]

- 2. uni-saarland.de [uni-saarland.de]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Frontiers | Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways [frontiersin.org]

- 5. Safety assessment and exploration of the mechanism of toxic effects of diallyl trisulfide: Based on acute and subacute toxicity and proteomics experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safety Data Sheet for Butyl Methyl Trisulfide

SECTION 1: Identification

-

Product Name: Butyl Methyl Trisulfide

-

Synonyms: 1-(Methyldisulfanyl)butane

-

Recommended Use: Laboratory chemical, research and development.

-

Restrictions on Use: Not for food, drug, pesticide, or biocidal product use.

SECTION 2: Hazard(s) Identification

The hazard classification for this compound is extrapolated from similar sulfide and trisulfide compounds. It is anticipated to be a flammable liquid and may cause irritation to the skin, eyes, and respiratory system.

GHS Classification (Anticipated):

-

Flammable Liquids - Category 3

-

Skin Corrosion/Irritation - Category 2

-

Serious Eye Damage/Eye Irritation - Category 2A

-

Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory System)

GHS Label Elements:

-

Signal Word: Warning

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

Prevention:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

-

Response:

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P403 + P235: Store in a well-ventilated place. Keep cool.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Core Data Summary

Physical and Chemical Properties

| Property | Value (Estimated) | Source Analog |

| Molecular Formula | C5H12S3 | [1] |

| Molecular Weight | 168.34 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, unpleasant, sulfurous | [2] |

| Boiling Point | Not available | |

| Flash Point | ~32.22 °C (90.00 °F) | [3] |

| Specific Gravity | ~1.10 - 1.16 @ 20°C | [3] |

| Solubility | Insoluble in water | [4] |

Toxicological Information (Analog-Based)

| Endpoint | Value | Species | Source Analog |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Not specified | [5] |

| Skin Irritation | Causes skin irritation | Not specified | [4] |

| Eye Irritation | Causes serious eye irritation | Not specified | [4] |

Experimental Protocols

Determination of Flash Point (Closed-Cup Method)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. A common method is the Pensky-Martens closed-cup tester.

Methodology:

-

Apparatus: A test cup with a tightly fitting lid, a stirring mechanism, a port for an ignition source, and a temperature measuring device.

-

Procedure: a. The sample is placed in the test cup. b. The lid is closed, and the sample is heated at a slow, constant rate while being stirred. c. At specified temperature intervals, the ignition source is applied through the port in the lid. d. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.

Dermal Irritation Testing (In Vitro Model)

To assess the potential for a chemical to cause skin irritation, an in vitro test using reconstructed human epidermis (RhE) is often employed, reducing the need for animal testing.

Methodology:

-

Model: A three-dimensional RhE model, which consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.

-

Procedure: a. The test chemical is applied topically to the surface of the RhE tissue. b. The tissue is exposed to the chemical for a defined period (e.g., 60 minutes). c. After exposure, the chemical is removed by rinsing. d. The tissue is incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects. e. Cell viability is then assessed using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt (MTT) to a purple formazan product by metabolically active cells. f. The reduction in cell viability compared to negative controls is used to classify the irritation potential of the chemical.

Visualizations

Logical Flow of a Safety Data Sheet

References

An In-depth Technical Guide to the Physical Characteristics of Butyl Methyl Trisulfide

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of butyl methyl trisulfide. The information is intended for researchers, scientists, and professionals in drug development who are interested in the properties and analysis of this organosulfur compound. Due to the limited availability of experimental data for this specific molecule, calculated values from reliable sources are included and clearly noted.

Core Physical and Chemical Properties

Data Presentation: Physical Property Summary

The following table summarizes the available physical and chemical property data for this compound. It is important to note that many of these values are calculated and should be used as estimates in the absence of experimentally determined data.

| Property | Value | Source Type |

| Molecular Formula | C₅H₁₂S₃ | [1] |

| Molecular Weight | 168.34 g/mol | [1] |

| Boiling Point | 520.14 K (246.99 °C) | Calculated |

| Melting Point | 249.31 K (-23.84 °C) | Calculated |

| Density | Not Available | - |

| Refractive Index | Not Available | - |

| LogP (Octanol/Water) | 3.446 | Calculated |

| Water Solubility (logS) | -3.55 | Calculated |

Note: Calculated values are derived from computational models and may differ from experimental values.

Odor Profile

While a specific odor threshold for this compound has not been documented, organosulfur compounds, including trisulfides, are well-known for their potent and often unpleasant odors. For instance, the related compound methyl propyl trisulfide is described as having a sulfurous and onion-like flavor. Compounds like butyl methyl sulfide are characterized by an unpleasant odor.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis of trisulfides and their analysis by gas chromatography-mass spectrometry (GC-MS) can be adapted for this specific compound.

General Synthesis of Alkyl Trisulfides

A potential synthetic route for this compound can be adapted from general methods for preparing unsymmetrical trisulfides. One such approach involves the reaction of a thiol with a disulfide in the presence of a catalyst. For this compound, this could potentially involve the reaction of butanethiol with dimethyl disulfide or methanethiol with dibutyl disulfide. A more specific, though not directly applicable, patented method describes the preparation of alkenyl trisulfides which could potentially be modified.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound. A general protocol for the analysis of trisulfides is outlined below. It is important to note that specific parameters would need to be optimized for the precise analysis of this compound.

A validated method for the analysis of a similar compound, dimethyl trisulfide (DMTS), in a biological matrix involved stir bar sorptive extraction (SBSE) followed by thermal desorption and GC-MS analysis.[2] This suggests that extraction and concentration steps may be beneficial for trace analysis of this compound.

General GC-MS Parameters:

-

Column: A non-polar capillary column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase, is typically used for the separation of organosulfur compounds.

-

Carrier Gas: Helium is a common carrier gas.

-

Injection: Splitless or split injection may be used depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of compounds with different volatilities. A starting temperature around 40-60°C, held for a few minutes, followed by a ramp of 5-10°C per minute to a final temperature of 250-300°C is a common starting point.

-

Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode. A scan range of m/z 40-400 would be appropriate for identifying the molecular ion and characteristic fragments of this compound.

Mandatory Visualization

As no specific signaling pathways involving this compound have been identified in the scientific literature, a diagram illustrating a generalized experimental workflow for its analysis by GC-MS is provided below.

Caption: A generalized workflow for the analysis of this compound using GC-MS.

References

An In-depth Technical Guide to Organic Trisulfides in Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic trisulfides are a class of organosulfur compounds characterized by a linear chain of three sulfur atoms (R-S-S-S-R'). These compounds are found in a variety of natural sources, including plants of the Allium genus (e.g., garlic, onions), fungi, and marine organisms. In recent years, natural trisulfides have garnered significant attention from the scientific community due to their diverse and potent biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core aspects of organic trisulfides in natural products, with a focus on their sources, chemical properties, and therapeutic potential. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Prominent Natural Organic Trisulfides

While a wide array of organic trisulfides exist in nature, a few have been extensively studied for their biological activities.

-

Diallyl Trisulfide (DATS): A major component of garlic oil, DATS is one of the most well-researched natural trisulfides. It is known for its potent anticancer and chemopreventive properties.

-

Ajoene: Another significant compound derived from garlic, ajoene is a stable product of allicin transformation. It exhibits antithrombotic, antimicrobial, and anticancer activities.

-

Varacin and Lissoclinotoxins: These are sulfur-containing alkaloids isolated from marine tunicates. They possess a unique benzopentathiepin ring system and have demonstrated potent antimicrobial and cytotoxic activities.

-

Fungal Trisulfides: Various fungi, including species of the genus Lentinus (shiitake mushrooms), produce cyclic and linear trisulfides that contribute to their characteristic flavor and have been investigated for their biological properties.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data related to the biological activity of selected natural organic trisulfides.

Table 1: Cytotoxicity of Diallyl Trisulfide (DATS) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| T24 | Bladder Cancer | ~25 | [1] |

| PC-3 | Prostate Cancer | ~10 | [2] |

| DU145 | Prostate Cancer | ~15 | [2] |

| KMS-11 | Human Myeloma | ~6.9-15.3 | [3] |

| HT-29 | Human Colorectal | ~6.9-15.3 | [3] |

| PANC-1 | Human Pancreas | ~6.9-15.3 | [3] |

Table 2: Antifungal Activity of Diallyl Trisulfide (DATS)

| Fungal Species | IC50 Value (µg/mL) | Reference |

| Trametes hirsuta | 56.1 | [4] |

| Laetiporus sulphureus | 31.6 | [4] |

Table 3: Cytotoxicity of Compounds from Marine-Derived Fungi

| Compound | Fungal Source | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 2 | Trichoderma lixii | KMS-11, HT-29, PANC-1 | 0.7 - 3.6 | [3] |

| Compound 4 | Trichoderma lixii | KMS-11, HT-29, PANC-1 | - | [3] |

| Compound 9 | Trichoderma lixii | KMS-11, HT-29, PANC-1 | 6.9 - 15.3 | [3] |

| Acaromycin A | Acaromyces ingoldii | MCF-7, NCI-H460, SF-268, HepG-2 | < 10 | [5] |

| Tersaphilones D & E | Phomopsis tersa | SF-268, MCF-7, HEPG-2, A549 | 5.4 - 8.3 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of natural organic trisulfides.

Extraction and Purification of Diallyl Trisulfide (DATS) from Garlic

This protocol is adapted from methodologies described in the literature and provides a general framework for the isolation of DATS.

Materials:

-

Fresh garlic bulbs

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Extraction:

-

Fresh garlic bulbs are crushed and homogenized.

-

The homogenized garlic is macerated in dichloromethane (DCM) for 24-48 hours at room temperature.

-

The extract is filtered to remove solid residues.

-

The filtrate is washed with water to remove water-soluble components.

-

The organic layer is dried over anhydrous sodium sulfate.[6]

-

The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude garlic oil.[6]

-

-

Purification by Column Chromatography:

-

A silica gel column is prepared using a slurry of silica gel in hexane.

-

The crude garlic oil is dissolved in a minimal amount of hexane and loaded onto the column.

-

The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing DATS.[7]

-

Fractions containing pure DATS are combined, and the solvent is evaporated to yield the purified compound.[7]

-

Quantification of Organosulfur Compounds by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of organosulfur compounds.

Instrumentation:

-

HPLC system equipped with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

-

Standard compounds (e.g., DATS, ajoene) of known purity

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the standard compound in methanol at a known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

-

Sample Preparation:

-

The extracted and purified trisulfide sample is dissolved in methanol to a known concentration.

-

The sample is filtered through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water and acetonitrile is typically used. The specific gradient profile will depend on the compounds being analyzed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV detector is set to a wavelength where the compound of interest has maximum absorbance (e.g., ~254 nm for many organosulfur compounds).

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample and determine the peak area of the trisulfide.

-

Calculate the concentration of the trisulfide in the sample using the calibration curve.[8]

-

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (trisulfide)

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of the trisulfide compound in the cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete solubilization.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

-

Signaling Pathways and Mechanisms of Action

Organic trisulfides, particularly DATS, exert their biological effects through the modulation of various cellular signaling pathways.

Induction of Apoptosis